molecular formula C12H6Cl2N2 B13019567 6-Chloro-2-(2-chlorophenyl)nicotinonitrile

6-Chloro-2-(2-chlorophenyl)nicotinonitrile

Cat. No.: B13019567
M. Wt: 249.09 g/mol
InChI Key: CSBWNONUBCHLIH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2-chlorophenyl)nicotinonitrile typically involves the reaction of 2-chlorobenzonitrile with 6-chloronicotinonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2-chlorophenyl)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-2-(2-chlorophenyl)nicotinonitrile is used in various scientific research applications, including:

Mechanism of Action

The specific mechanism of action for 6-Chloro-2-(2-chlorophenyl)nicotinonitrile is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors that recognize the chlorinated aromatic structure. These interactions can influence various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(2-chlorophenyl)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research settings where specific interactions and reactivity are required .

Properties

Molecular Formula

C12H6Cl2N2

Molecular Weight

249.09 g/mol

IUPAC Name

6-chloro-2-(2-chlorophenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H6Cl2N2/c13-10-4-2-1-3-9(10)12-8(7-15)5-6-11(14)16-12/h1-6H

InChI Key

CSBWNONUBCHLIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=N2)Cl)C#N)Cl

Origin of Product

United States

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